![molecular formula C16H14N2O2S B5399232 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide](/img/structure/B5399232.png)
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide, also known as MPTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTF is a thiazole derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide is not fully understood, but it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their enzymes.
Biochemical and Physiological Effects:
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide has been found to have unique biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide has also been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide has several advantages for lab experiments, including its high yield synthesis and unique properties. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide has several potential future directions for its use, including the development of new drugs and therapies for cancer, fungal infections, and bacterial infections. 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide can also be used as a tool for the study of enzyme inhibition and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide and its potential applications in various fields of scientific research.
Méthodes De Synthèse
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide can be synthesized through various methods, including the reaction of 2-aminothiazole with 2-bromobenzaldehyde followed by the reaction of the resulting compound with 2-methyl-3-furoic acid. Another method involves the reaction of 2-aminothiazole with 2-bromobenzaldehyde followed by the reaction of the resulting compound with 2-methyl-3-furanylboronic acid. These methods have been found to be efficient in producing 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide in high yields.
Applications De Recherche Scientifique
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure and properties make it a promising candidate for the development of new drugs and therapies for various diseases. 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide has been found to have anticancer, antifungal, and antibacterial properties, which make it a potential candidate for the treatment of cancer, fungal infections, and bacterial infections.
Propriétés
IUPAC Name |
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-14(7-8-20-11)15(19)17-9-13-10-21-16(18-13)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLLXVOBUQKUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-3-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5399150.png)
![3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5399156.png)
![3-[(2-fluorobenzyl)thio]-6-[2-(5-nitro-2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5399163.png)
![N-phenyl-4-[(pyridin-3-ylamino)sulfonyl]benzamide](/img/structure/B5399165.png)
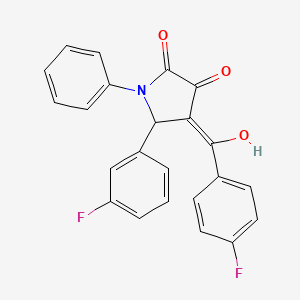
![ethyl 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5399179.png)
![3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide](/img/structure/B5399191.png)
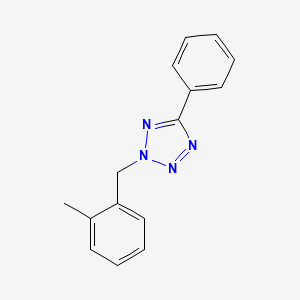

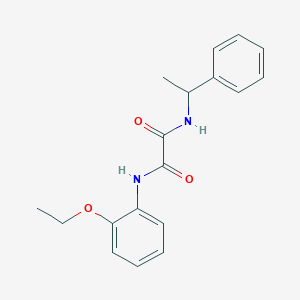
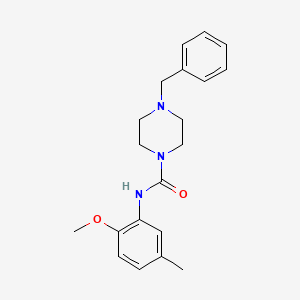
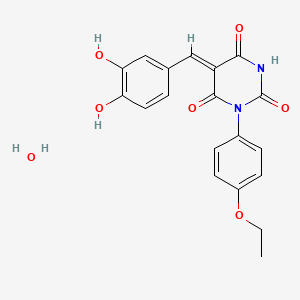
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5399227.png)
![1-(3-methoxybenzyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-piperazinone](/img/structure/B5399240.png)